

# (3-Cyanophenyl)methanesulfonyl chloride

## chemical properties

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### Compound of Interest

**Compound Name:** (3-Cyanophenyl)methanesulfonyl chloride

**Cat. No.:** B1591266

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An In-depth Technical Guide to **(3-Cyanophenyl)methanesulfonyl Chloride**: Properties, Reactivity, and Applications

## Introduction

**(3-Cyanophenyl)methanesulfonyl chloride** is a bifunctional organic reagent of significant interest to researchers in synthetic chemistry and drug discovery. Characterized by the presence of a highly reactive methanesulfonyl chloride moiety and a cyano-substituted aromatic ring, this compound serves as a versatile building block for the synthesis of complex molecules.<sup>[1]</sup> Its unique electronic and structural features—an electrophilic sulfur center ideal for nucleophilic attack and an electron-deficient phenyl ring—pave the way for a diverse range of chemical transformations.

This guide provides a comprehensive technical overview of **(3-Cyanophenyl)methanesulfonyl chloride**, delving into its core chemical properties, fundamental reactivity, synthetic pathways, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reaction mechanisms, and strategic use in the laboratory.

## Physicochemical Properties

**(3-Cyanophenyl)methanesulfonyl chloride** is a solid compound at room temperature.<sup>[1]</sup> Its identity and core physical properties are summarized below, providing the foundational data

required for its use in quantitative experimental design.

Property	Value	Reference(s)
CAS Number	56106-01-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> CINO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	215.66 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(3-cyanophenyl)methanesulfonyl chloride	<a href="#">[1]</a>
Synonyms	3-Cyanobenzylsulfonyl chloride, m-Cyanobenzenemethanesulfonyl chloride	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a>
Density	1.459 g/cm <sup>3</sup>	<a href="#">[3]</a>
Boiling Point	364.54 °C at 760 mmHg	<a href="#">[3]</a>
Flash Point	174.268 °C	<a href="#">[3]</a>
Refractive Index	1.586	<a href="#">[3]</a>
SMILES	C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	YNWYDZBBHOWDAE-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>

## Core Reactivity and Mechanistic Insights

The chemical behavior of **(3-Cyanophenyl)methanesulfonyl chloride** is dominated by two key structural features: the highly electrophilic sulfonyl chloride group and the electron-withdrawing 3-cyanophenyl substituent.

## Electrophilicity of the Sulfonyl Group

The sulfur atom in the methanesulfonyl chloride group possesses a high formal oxidation state (+6) and is bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophile susceptible to attack by a wide range of nucleophiles.<sup>[1]</sup> This reactivity is characteristic of sulfonyl chlorides in general and is the basis for their most common application: the formation of sulfonates and sulfonamides.<sup>[5][6]</sup>

The reaction with nucleophiles, such as alcohols or amines, typically proceeds via a nucleophilic substitution mechanism. In the case of alcohols, the reaction is believed to involve an initial E1cb elimination to generate a highly reactive sulfene intermediate ( $\text{CH}_2=\text{SO}_2$ ), which is then rapidly trapped by the alcohol.<sup>[5]</sup>

## Influence of the 3-Cyanophenyl Moiety

The cyanophenyl group exerts a profound electronic influence on the molecule. The cyano group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution reactions.<sup>[1]</sup> This feature opens up possibilities for sequential functionalization, where the sulfonyl chloride can first react with a nucleophile, followed by a separate reaction at the aromatic ring.

## Key Chemical Transformations and Protocols

**(3-Cyanophenyl)methanesulfonyl chloride** is a reagent primarily used for introducing the (3-cyanophenyl)methylsulfonyl group into other molecules.

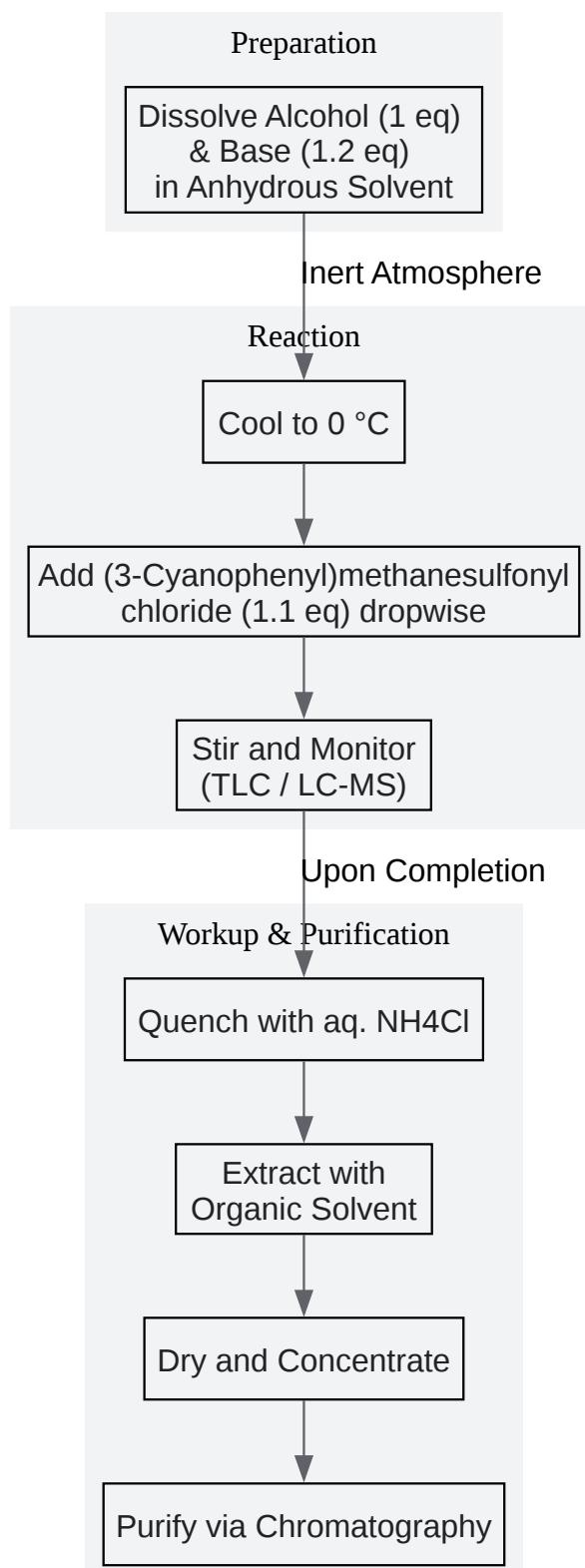
### Synthesis of Sulfonates and Sulfonamides (Sulfonylation)

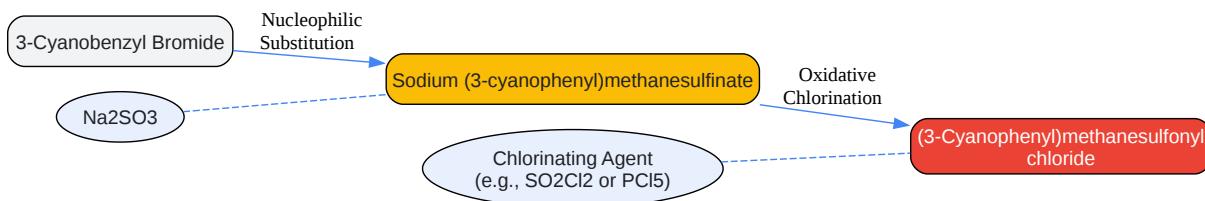
The most prevalent application of this reagent is its reaction with nucleophiles like alcohols and amines to form the corresponding methanesulfonate esters and methanesulfonamides.<sup>[1][7]</sup> These reactions are fundamental in medicinal chemistry for creating stable functional groups and for converting hydroxyl groups into excellent leaving groups to facilitate subsequent substitution reactions.<sup>[6][7]</sup>

This protocol describes a typical procedure for converting an alcohol to a methanesulfonate ester.

Causality: The reaction requires an anhydrous environment to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride.<sup>[6]</sup> A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

- Preparation: Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N<sub>2</sub> or Ar).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.
- Reagent Addition: Slowly add a solution of **(3-Cyanophenyl)methanesulfonyl chloride** (1.1 eq.) in the same anhydrous solvent to the cooled mixture dropwise.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH<sub>4</sub>Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.





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